1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
Overview
Description
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methyl group and a pyrazole ring attached to a sulfonamide group
Mechanism of Action
Target of Action
Compounds with a pyrazole ring, like this one, often interact with various enzymes and receptors in the body. For example, some pyrazole derivatives are known to inhibit nitric oxide synthase , an enzyme involved in the production of nitric oxide, a signaling molecule in many physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method includes the reaction of 4-methylpyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring. The sulfonamide group is introduced in a subsequent step through the reaction with sulfonamide reagents under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly at the pyrazole and pyridine rings, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide, 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-sulfonamide, and 1-(4-methylpyridin-2-yl)-1H-pyrazole-5-sulfonamide.
Uniqueness: The position of the methyl group and the specific substitution pattern on the pyrazole ring contribute to the distinct properties and reactivity of this compound compared to its analogs.
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Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHSCWTDWHRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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